4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid
Overview
Description
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to a 1,1-dioxidoisothiazolidine ring. It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves several steps. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid can be compared with other similar compounds, such as:
4-(1,1-Dioxido-1,2-thiazolidin-2-yl)benzoic acid: Similar structure but different substitution pattern.
Biological Activity
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid, a compound characterized by its unique dioxidoisothiazolidine ring structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of this compound is , and its structural representation is as follows:
- SMILES : C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)O
- InChI : InChI=1S/C10H11NO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5H,1,6-7H2,(H,12,13)
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which may help in preventing oxidative stress-related damage. This property is crucial for therapeutic applications in diseases associated with oxidative stress.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties , making it a candidate for further investigation in inflammatory disease treatments. Its interaction with various biological targets could elucidate its mechanism of action.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent .
Anticancer Potential
There is emerging evidence supporting the anticancer properties of this compound. It has been noted to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated that this compound exhibited substantial antibacterial activity against Candida albicans and Pseudomonas aeruginosa, suggesting its potential application in treating infections caused by these organisms .
Study 2: Antioxidant Activity Assessment
In a controlled experiment assessing antioxidant capacity using DPPH and ABTS assays, this compound demonstrated a significant reduction in free radical levels. This suggests that the compound could be beneficial in formulations aimed at combating oxidative stress-related conditions.
Research Findings Summary
Properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5H,1,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRLGJUQBZUHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52962-52-4 | |
Record name | 4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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